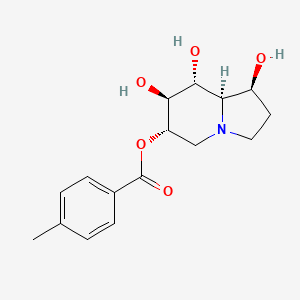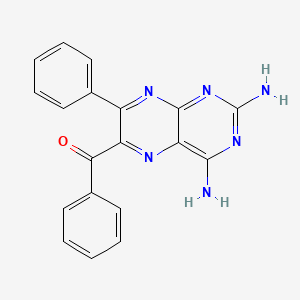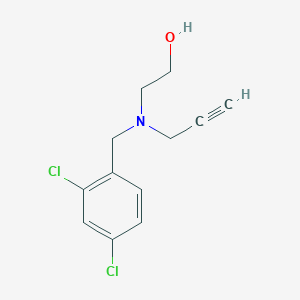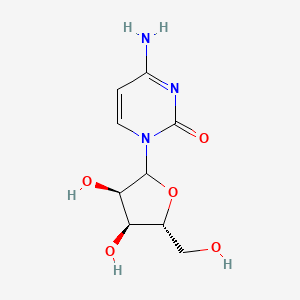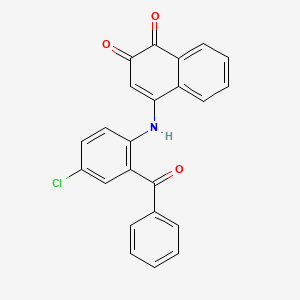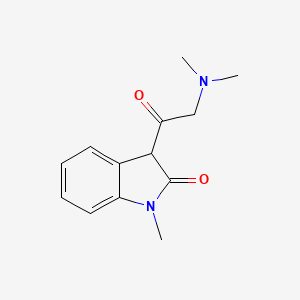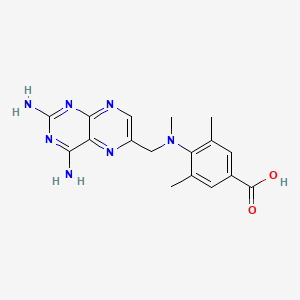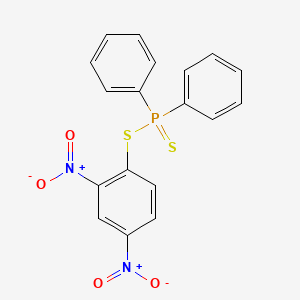
2,4-Dinitrophenyl diphenylphosphinodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenyl diphenylphosphinodithioate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of two nitro groups attached to a phenyl ring, along with a diphenylphosphinodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl diphenylphosphinodithioate typically involves the reaction of 2,4-dinitrophenol with diphenylphosphinodithioic acid. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitrophenyl diphenylphosphinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, diamino derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenyl diphenylphosphinodithioate has several scientific research applications, including:
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other specialized compounds.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrophenyl diphenylphosphinodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The presence of nitro groups and the diphenylphosphinodithioate moiety contribute to its reactivity and ability to modulate biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the diphenylphosphinodithioate moiety.
Diphenylphosphinodithioic acid: Shares the diphenylphosphinodithioate structure but without the dinitrophenyl groups.
Uniqueness
2,4-Dinitrophenyl diphenylphosphinodithioate is unique due to the combination of dinitrophenyl and diphenylphosphinodithioate functionalities, which impart distinct chemical and biological properties
Propiedades
Número CAS |
7659-22-5 |
|---|---|
Fórmula molecular |
C18H13N2O4PS2 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl)sulfanyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H13N2O4PS2/c21-19(22)14-11-12-18(17(13-14)20(23)24)27-25(26,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H |
Clave InChI |
SYVHTNABWLPMHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
